

# Vaborbactam's Stand Against Novel Beta-Lactamases: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vaborbactam**

Cat. No.: **B611620**

[Get Quote](#)

The escalating threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacterales (CRE), has necessitated the development of novel therapeutic strategies. **Vaborbactam**, a cyclic boronic acid-based beta-lactamase inhibitor, represents a significant advancement in this ongoing battle. When combined with the carbapenem antibiotic meropenem, **vaborbactam** effectively restores its activity against many CRE strains, offering a critical treatment option for severe infections. This guide provides a comprehensive comparison of **vaborbactam**'s performance against novel beta-lactamases, supported by experimental data, for researchers, scientists, and drug development professionals.

## Mechanism of Action: A Reversible Covalent Bond

**Vaborbactam**'s efficacy lies in its unique mechanism of action. Unlike some earlier beta-lactamase inhibitors, **vaborbactam** is not a beta-lactam itself but a boronic acid derivative.<sup>[1]</sup> It acts as a potent, reversible covalent inhibitor of serine beta-lactamases. The boron atom in **vaborbactam** forms a stable, covalent bond with the catalytic serine residue in the active site of the beta-lactamase enzyme.<sup>[1][2]</sup> This bond mimics the transition state of beta-lactam hydrolysis, effectively trapping and inactivating the enzyme.<sup>[3]</sup> This reversible inhibition allows **vaborbactam** to protect beta-lactam antibiotics, such as meropenem, from degradation.<sup>[4]</sup> **Vaborbactam** itself does not possess antibacterial activity.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

Mechanism of action of Meropenem-**Vaborbactam**.

## Spectrum of Beta-Lactamase Inhibition

**Vaborbactam** demonstrates a broad spectrum of activity against Ambler Class A and Class C serine beta-lactamases.<sup>[6][7]</sup> Its most notable feature is its potent inhibition of *Klebsiella pneumoniae* carbapenemase (KPC) enzymes, which are a major cause of carbapenem resistance in Enterobacterales.<sup>[1][8]</sup> **Vaborbactam** is also effective against other Class A enzymes, including extended-spectrum beta-lactamases (ESBLs) like CTX-M, SHV, and TEM, as well as Class C cephalosporinases (AmpC).<sup>[7][9]</sup>

However, **vaborbactam**'s activity is limited against other classes of beta-lactamases. It does not inhibit Class B metallo-beta-lactamases (MBLs), such as NDM, VIM, and IMP, which utilize a zinc ion in their active site.<sup>[7][10][11]</sup> Furthermore, it has poor or no activity against Class D carbapenemases, also known as oxacillinases (OXA), such as OXA-48.<sup>[5][6][7]</sup>

## In Vitro Efficacy of Vaborbactam

The potency of **vaborbactam**'s inhibitory activity is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition. The combination of meropenem and **vaborbactam** has demonstrated significant in vitro activity against a wide range of beta-lactamase-producing Enterobacterales, as shown by the reduction in minimum inhibitory concentrations (MICs).

Table 1: **Vaborbactam** Inhibition Constants (Ki) and Kinetic Parameters against Various Beta-Lactamases

| Beta-Lactamase | Ambler Class | Ki (nM) | k2/K (M-1s-1)             | koff (s-1)  | Residence Time (min) |
|----------------|--------------|---------|---------------------------|-------------|----------------------|
| KPC-2          | A            | 69[3]   | 5.5 x 10 <sup>3</sup> [6] | 0.000043[6] | 394[6]               |
| KPC-3          | A            | -       | 6.7 x 10 <sup>3</sup> [6] | 0.000030[6] | -                    |
| CTX-M-15       | A            | <69[3]  | -                         | -           | -                    |
| SHV-12         | A            | <69[3]  | -                         | -           | -                    |
| AmpC           | C            | -       | -                         | -           | -                    |

Data compiled from multiple sources.[3][6] A dash (-) indicates data not available.

Table 2: In Vitro Activity of Meropenem and Meropenem-**Vaborbactam** against Beta-Lactamase-Producing Enterobacteriales

| Organism Group (Beta-Lactamase Produced) | Meropenem MIC <sub>90</sub> (µg/mL) | Meropenem-Vaborbactam MIC <sub>90</sub> (µg/mL) |
|------------------------------------------|-------------------------------------|-------------------------------------------------|
| KPC-producing Enterobacteriales          | >32[1]                              | 0.5[1]                                          |
| ESBL-producing E. coli                   | -                                   | -                                               |
| AmpC-producing Enterobacter cloacae      | -                                   | -                                               |
| OXA-48-producing K. pneumoniae           | -                                   | -                                               |
| MBL-producing K. pneumoniae              | -                                   | -                                               |

MIC<sub>90</sub> represents the concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[1] A dash (-) indicates data not available.

# Comparative Analysis with Other Novel Beta-Lactamase Inhibitors

**Vaborbactam** is one of several new beta-lactamase inhibitors that have recently become available. A comparison with other agents, such as avibactam and relebactam, is crucial for understanding their respective clinical utility.

Table 3: Comparison of **Vaborbactam**, Avibactam, and Relebactam

| Feature                               | Meropenem-Vaborbactam                 | Ceftazidime-Avibactam                    | Imipenem-Cilastatin-Relebactam           |
|---------------------------------------|---------------------------------------|------------------------------------------|------------------------------------------|
| Inhibitor Class                       | Cyclic boronic acid <sup>[1]</sup>    | Diazabicyclooctane (DBO) <sup>[12]</sup> | Diazabicyclooctane (DBO) <sup>[12]</sup> |
| Partner Antibiotic                    | Meropenem                             | Ceftazidime                              | Imipenem-Cilastatin                      |
| Activity against Class A (KPC)        | Excellent <sup>[10]</sup>             | Excellent <sup>[12]</sup>                | Excellent <sup>[12]</sup>                |
| Activity against Class A (ESBL)       | Good <sup>[7]</sup>                   | Excellent <sup>[13]</sup>                | Good <sup>[13]</sup>                     |
| Activity against Class C (AmpC)       | Good <sup>[10]</sup>                  | Excellent <sup>[12]</sup>                | Good <sup>[12]</sup>                     |
| Activity against Class D (OXA-48)     | None <sup>[5]</sup>                   | Moderate <sup>[12]</sup>                 | Limited <sup>[12]</sup>                  |
| Activity against Class B (MBLs)       | None <sup>[10]</sup>                  | None <sup>[12]</sup>                     | None <sup>[12]</sup>                     |
| Activity against <i>P. aeruginosa</i> | Generally ineffective <sup>[14]</sup> | Active <sup>[12]</sup>                   | Active <sup>[12]</sup>                   |

This table provides a general overview. Susceptibility can vary based on specific resistance mechanisms.

## Experimental Protocols

The data presented in this guide are derived from standardized laboratory methods. The following are outlines of the key experimental protocols used to evaluate the efficacy of **vaborbactam**.

### Minimum Inhibitory Concentration (MIC) Determination

The MIC of meropenem-**vaborbactam** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[\[15\]](#)[\[16\]](#)

- Preparation: A series of twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth. **Vaborbactam** is added to each dilution at a fixed concentration, typically 8 µg/mL.[\[8\]](#)[\[17\]](#)
- Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of meropenem in the presence of fixed-concentration **vaborbactam** that completely inhibits visible bacterial growth.



[Click to download full resolution via product page](#)

Workflow for MIC determination.

## Enzyme Inhibition Kinetics (Ki and IC50 Determination)

Enzyme kinetics are studied to determine the inhibitory potency of **vaborbactam** against purified beta-lactamase enzymes.

- Enzyme and Substrate Preparation: Purified beta-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

- Assay: The rate of substrate hydrolysis by the enzyme is measured spectrophotometrically by monitoring the change in absorbance over time.
- IC<sub>50</sub> Determination: The assay is performed in the presence of various concentrations of **vaborbactam**. The IC<sub>50</sub> is the concentration of **vaborbactam** that reduces the rate of substrate hydrolysis by 50%.
- Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate and inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

## Conclusion

**Vaborbactam**, in combination with meropenem, is a powerful tool in the fight against multidrug-resistant Gram-negative bacteria. Its potent inhibition of KPC and other Class A and C beta-lactamases has restored the utility of meropenem for treating serious infections caused by CRE.<sup>[5]</sup> However, its lack of activity against metallo-beta-lactamases and OXA-48-like carbapenemases underscores the need for continued development of new and diverse beta-lactamase inhibitors and the importance of rapid diagnostics to guide appropriate therapy.<sup>[5]</sup> <sup>[18]</sup> The data and protocols presented here provide a foundation for further research and development in this critical area of infectious disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaborbactam - Wikipedia [en.wikipedia.org]
- 4. VABOMERE (meropenem and vaborbactam)  How It Works [vabomere.com]

- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacteriales Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. New  $\beta$ -Lactam– $\beta$ -Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid  $\beta$ -lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmilabs.com [jmilabs.com]
- 18. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacteriales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vaborbactam's Stand Against Novel Beta-Lactamases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611620#validating-vaborbactam-s-activity-against-novel-beta-lactamases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)